N-(4,5-dimethyl-1,3-thiazol-2-yl)cyclohexanecarboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

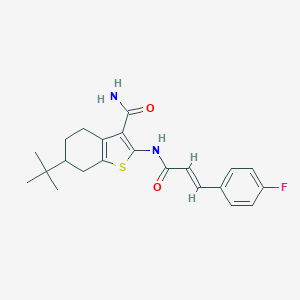

N-(4,5-dimethyl-2-thiazolyl)cyclohexanecarboxamide is a member of thiazoles.

Wissenschaftliche Forschungsanwendungen

Overview

This study involves the synthesis of benzothiazole derivatives, including N-(benzo[d]thiazol-2-yl)cyclohexanecarboxamides. These compounds were evaluated for their cytotoxic and antimicrobial activities. Some showed significant cytotoxicity against cancer cell lines and moderate inhibitory effects on bacterial and fungal growth (Nam et al., 2010).

Antibacterial Agents from Benzo[d]thiazolyl Substituted Pyrazol-5-ones

Overview

This research designed and synthesized novel analogs of pyrazol-5-ones derived from 2-aminobenzothiazole. These compounds exhibited promising antibacterial activity, particularly against Staphylococcus aureus and Bacillus subtilis. The study also involved cytotoxicity assessments and quantitative structure–activity relationships (Palkar et al., 2017).

Effect on Cellular Ultrastructure and Antioxidant System in Lymphoma Cells

Overview

A thiazole derivative was studied for its impact on the ultrastructure and antioxidant system activity in lymphoma cells. The compound showed pronounced cytotoxic action against tumor cells, affected lipid peroxidation and superoxide radicals, suggesting potential as an antitumor drug (Shalai et al., 2019).

Thiazoline-4-carboxylates and Cysteine Derivatives Synthesis

Overview

This study reports a new method to synthesize thiazoline-4-carboxylates and cysteine derivatives. These compounds are relevant for their potential biological applications, including as precursors for developing pharmaceuticals (Nötzel et al., 2001).

Cytotoxic Evaluation of Imidazo[2,1-b][1,3]thiazole and Thiazine Derivatives

Overview

This research synthesized and evaluated the cytotoxic effects of imidazo[2,1-b][1,3]thiazole and thiazine derivatives. These compounds showed significant cytotoxicity against both noncancer and cancer cell lines, indicating potential for cancer treatment (Meriç et al., 2008).

Carbonic Anhydrase Inhibitors Development

Overview

A series of acridine-acetazolamide conjugates were synthesized and evaluated as inhibitors of carbonic anhydrases, an enzyme involved in various physiological functions. The compounds demonstrated inhibition in low micromolar and nanomolar ranges (Ulus et al., 2016).

Anti-Influenza Virus Activity of Carboxamide Derivatives

Overview

This study developed N-(1-thia-4-azaspiro[4.5]decan-4-yl)carboxamide compounds exhibiting antiviral activity against influenza A and B viruses. The compounds showed a strong inhibitory effect, indicating their potential as influenza virus fusion inhibitors (Göktaş et al., 2012).

CDK Inhibitors for Cancer Treatment

Overview

Research focused on developing 2-anilino-4-(thiazol-5-yl)pyrimidine ATP-antagonistic CDK2 inhibitors. These compounds showed potential in inhibiting cyclin-dependent kinase-2 (CDK2), an enzyme important in cell division, suggesting their use in cancer therapy (Wang et al., 2004).

Antimicrobial Activity of Novel Compounds

Overview

This study synthesized various compounds, including isoxazolines and pyrazolo[3,4-d]pyridazines, which displayed significant antimicrobial activities against gram-positive and gram-negative bacteria. The compounds were evaluated for their efficiency in inhibiting bacterial growth (Zaki et al., 2016).

Anticancer Activity of 2-Amino-1-Aryl-5-(3,3-Dimethyl-2-Oxobutylidene)-4-Oxo-N-(Thiazol-5-Yl)-4,5-Dihydro-1H-Pyrrole-3-Carboxamides

Overview

A series of 2-aminopyrrole derivatives were synthesized and found to exhibit radical-binding and cytotoxic activity against gastrointestinal stromal tumor cells. The study indicates their potential as chemotherapeutic agents (Zykova et al., 2018).

Eigenschaften

CAS-Nummer |

352684-72-1 |

|---|---|

Produktname |

N-(4,5-dimethyl-1,3-thiazol-2-yl)cyclohexanecarboxamide |

Molekularformel |

C12H18N2OS |

Molekulargewicht |

238.35g/mol |

IUPAC-Name |

N-(4,5-dimethyl-1,3-thiazol-2-yl)cyclohexanecarboxamide |

InChI |

InChI=1S/C12H18N2OS/c1-8-9(2)16-12(13-8)14-11(15)10-6-4-3-5-7-10/h10H,3-7H2,1-2H3,(H,13,14,15) |

InChI-Schlüssel |

ONHVSTCBBDWPOI-UHFFFAOYSA-N |

SMILES |

CC1=C(SC(=N1)NC(=O)C2CCCCC2)C |

Kanonische SMILES |

CC1=C(SC(=N1)NC(=O)C2CCCCC2)C |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-({(E)-[1-(4-chlorophenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}amino)-N,N-dimethylbenzamide](/img/structure/B440103.png)

![4-{[(4-bromo-1-naphthyl)amino]methylene}-2-(4-bromophenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B440109.png)

![methyl 2-chloro-5-({[3-methyl-1-(1-naphthyl)-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}amino)benzoate](/img/structure/B440111.png)

![2-(biphenyl-4-yl)-8-ethoxy-4,4-dimethyl-4,5-dihydro[1,2]thiazolo[5,4-c]quinoline-1(2H)-thione](/img/structure/B440117.png)

![2-(4-chlorobenzyl)-4,4,7-trimethyl-4,5-dihydroisothiazolo[5,4-c]quinoline-1(2H)-thione](/img/structure/B440119.png)

![methyl 2-chloro-5-({[1-(2,4-dimethylphenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}amino)benzoate](/img/structure/B440129.png)

![2-[1-(6-Ethoxy-2,2,4-trimethylquinolin-1-yl)-1-oxo-3-phenylpropan-2-yl]isoindole-1,3-dione](/img/structure/B440147.png)

![6-hydroxy-5-{[1-(4-methoxyphenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}-3-(4-methylphenyl)-2,4(1H,3H)-pyrimidinedione](/img/structure/B440149.png)

![methyl 2-chloro-5-({[1-(3,4-dimethylphenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}amino)benzoate](/img/structure/B440152.png)

![methyl 2-chloro-5-({[1-(4-chlorophenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}amino)benzoate](/img/structure/B440163.png)

![5-(3-bromobenzoyl)-8-ethoxy-4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione](/img/structure/B440169.png)

![2-[1-benzyl-2-oxo-2-(2,2,4-trimethyl-1(2H)-quinolinyl)ethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B440170.png)